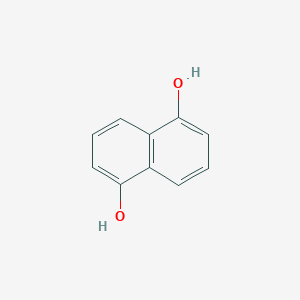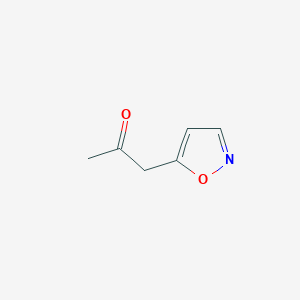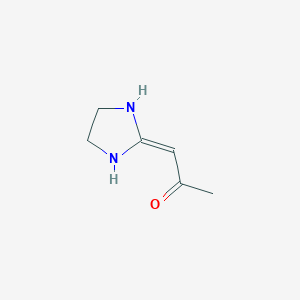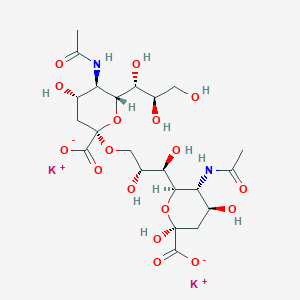
alpha-(2-9)-Disialic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(2-9)-Disialic acid, also known as disialic acid or Neu5,9Ac2, is a type of sialic acid that is found in various biological systems. It is a complex carbohydrate that plays a crucial role in many physiological and pathological processes. Disialic acid is known for its unique structure and properties that make it an important molecule in various fields of research.
作用機序
Disialic acid exerts its biological effects through various mechanisms, including receptor-ligand interactions, enzymatic activity, and modulation of signal transduction pathways. It binds to specific receptors on immune cells and neurons, leading to the activation of downstream signaling pathways. Disialic acid also modulates the activity of enzymes involved in the synthesis and degradation of other carbohydrates.
生化学的および生理学的効果
Disialic acid has a wide range of biochemical and physiological effects, including modulation of immune responses, regulation of cell adhesion and migration, and modulation of neuronal function. It has been shown to play a role in the pathogenesis of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
実験室実験の利点と制限
Disialic acid has several advantages and limitations for lab experiments. It is a complex molecule that requires specialized techniques for analysis and synthesis. However, its unique properties make it an important molecule for studying various biological processes. Disialic acid can be used as a tool for studying receptor-ligand interactions, enzymatic activity, and signal transduction pathways.
将来の方向性
There are several future directions for alpha-(2-9)-Disialic acid acid research. One area of interest is the development of new methods for synthesizing alpha-(2-9)-Disialic acid acid. Another area of interest is the identification of new biological functions and mechanisms of action for alpha-(2-9)-Disialic acid acid. Additionally, alpha-(2-9)-Disialic acid acid may have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, alpha-(2-9)-Disialic acid is a complex carbohydrate that plays a crucial role in various biological processes. It has unique properties that make it an important molecule for studying various biological processes. Disialic acid has several advantages and limitations for lab experiments, and there are several future directions for alpha-(2-9)-Disialic acid acid research. Understanding the biological functions and mechanisms of action of alpha-(2-9)-Disialic acid acid may lead to the development of new therapeutic strategies for the treatment of various diseases.
合成法
Disialic acid can be synthesized using different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create alpha-(2-9)-Disialic acid acid. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction that leads to the formation of alpha-(2-9)-Disialic acid acid. Both methods have their advantages and limitations, and the choice of method depends on the specific application.
科学的研究の応用
Disialic acid has been extensively studied in various fields of research, including immunology, glycobiology, and neuroscience. It has been found to play an important role in the immune system, where it acts as a ligand for certain immune receptors. Disialic acid also plays a role in neuronal development and function, where it is involved in synaptic plasticity and memory formation.
特性
CAS番号 |
114474-59-8 |
|---|---|
製品名 |
alpha-(2-9)-Disialic acid |
分子式 |
C22H34K2N2O17 |
分子量 |
676.7 g/mol |
IUPAC名 |
dipotassium;(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-[(2R,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H36N2O17.2K/c1-7(26)23-13-9(28)3-21(38,19(34)35)40-17(13)16(33)12(31)6-39-22(20(36)37)4-10(29)14(24-8(2)27)18(41-22)15(32)11(30)5-25;;/h9-18,25,28-33,38H,3-6H2,1-2H3,(H,23,26)(H,24,27)(H,34,35)(H,36,37);;/q;2*+1/p-2/t9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,21-,22+;;/m0../s1 |
InChIキー |
GWXXDIQADFGQPM-APWQMXJUSA-L |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+] |
SMILES |
CC(=O)NC1C(CC(OC1C(C(COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+] |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+] |
同義語 |
alpha-(2-9)-disialic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one](/img/structure/B47148.png)
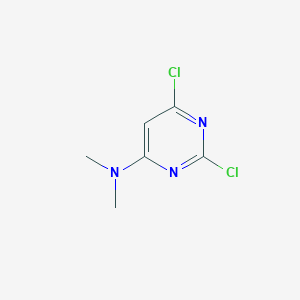
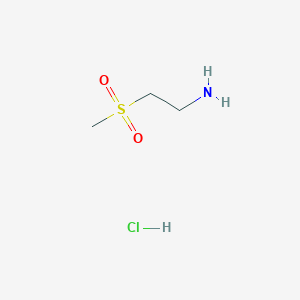
![Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid](/img/structure/B47152.png)
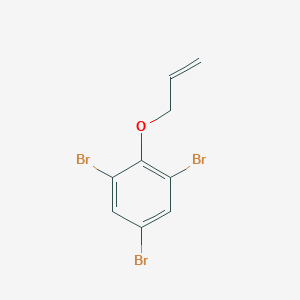
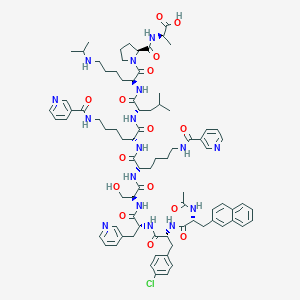
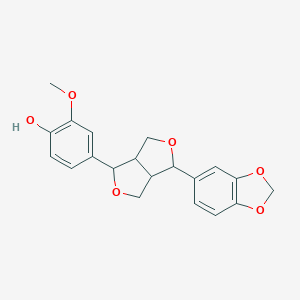
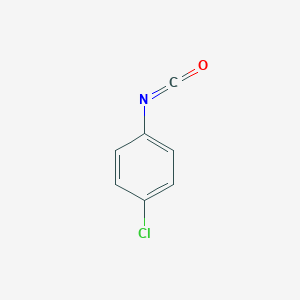
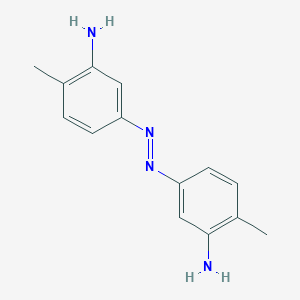
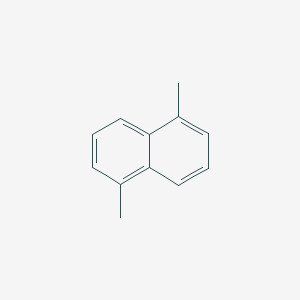
![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)
